molecular formula C8H7BCl2O3 B1530394 (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid CAS No. 1046861-87-3

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid

Cat. No.: B1530394
CAS No.: 1046861-87-3
M. Wt: 232.86 g/mol
InChI Key: CKYPUJDNNTWNOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid is an organoboron compound characterized by a dihydrobenzofuran core substituted with two chlorine atoms at positions 5 and 7, and a boronic acid group (-B(OH)₂) at position 2. Boronic acids are widely used in synthetic chemistry due to their stability, low toxicity, and versatility as intermediates in Suzuki-Miyaura cross-coupling reactions . The chlorine substituents in this compound likely enhance its electron-withdrawing properties, influencing its Lewis acidity and binding affinity with biological targets.

Properties

IUPAC Name

(5,7-dichloro-2,3-dihydro-1-benzofuran-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BCl2O3/c10-5-3-6(11)8-4(1-2-14-8)7(5)9(12)13/h3,12-13H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYPUJDNNTWNOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2CCOC2=C(C=C1Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BCl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives .

Comparison with Similar Compounds

Comparative Analysis with Similar Boronic Acid Derivatives

Structural and Electronic Properties

The chlorine substituents in (5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid differentiate it from simpler aryl boronic acids (e.g., phenylboronic acid). Key comparisons include:

Compound Substituents Electronic Effects pKa (Approximate)
Phenylboronic acid None Neutral ~8.7–9.5
3-AcPBA/4-MCPBA Acetyl/methyl groups Electron-withdrawing/donating >10
This compound Cl, dihydrobenzofuran core Strong electron-withdrawing (Cl) Likely <8.7*

*Hypothesized based on electron-withdrawing Cl substituents stabilizing the boronate form, reducing pKa .

Key Insights :

  • Chlorine atoms lower the compound’s pKa compared to unsubstituted phenylboronic acids, enhancing its reactivity at physiological pH (7.4), which is critical for biological applications .
Anticancer Activity
  • Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1) cells .
  • Hypothesis : The dichloro-dihydrobenzofuran structure may enhance DNA intercalation or protease inhibition (e.g., via binding to serine residues), but in vitro validation is required.
Enzyme Inhibition
  • 2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl boronic acid inhibits fungal histone deacetylase (MoRpd3) at 1 µM, outperforming trichostatin A (1.5 µM) .
  • Comparison : The chlorine substituents in this compound could improve binding to enzyme active sites via halogen bonding, though this remains untested.
Binding Affinity and Selectivity
  • Boronic acids with lower pKa (e.g., <8.7) exhibit stronger binding to diols (e.g., glucose), making them suitable for biosensors .
  • Phenylboronic acid has superior diagnostic accuracy in detecting KPC β-lactamases compared to APBA (aminophenylboronic acid) .
  • Hypothesis : The dichloro-dihydrobenzofuran derivative’s lower pKa may improve glucose-sensing efficiency compared to phenylboronic acid.
Dynamic Combinatorial Chemistry
  • Boronic esters form reversibly with diols, enabling applications in dynamic libraries. The equilibrium between boroxines and esters is base-dependent (e.g., Et₃N shifts equilibrium toward esters) .
  • Comparison : The rigid dihydrobenzofuran core may slow ester exchange kinetics compared to phenylboronic acid, affecting library diversity .

Toxicity and Degradation

  • Boronic acids degrade into boric acid, a low-toxicity compound excreted renally .
  • Chlorinated analogs: While chlorine may raise toxicity concerns, the dihydrobenzofuran scaffold is structurally distinct from known toxic chlorinated aromatics (e.g., polychlorinated biphenyls).

Biological Activity

(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid is a boronic acid derivative characterized by its unique molecular structure, which includes a benzofuran ring substituted with chlorine atoms and a boronic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antibacterial, anticancer, and enzyme inhibition properties.

  • Molecular Formula : C₈H₇BCl₂O₃
  • CAS Number : 1046861-87-3
  • IUPAC Name : (5,7-dichloro-2,3-dihydro-1-benzofuran-4-yl)boronic acid

The biological activity of this compound is largely attributed to its ability to interact with biological targets through the boronic acid moiety. Boronic acids are known to form reversible covalent bonds with diols, which can influence various biochemical pathways.

Anticancer Activity

Research indicates that derivatives of boronic acids can exhibit significant anticancer properties. For instance, studies have shown that related compounds inhibit the growth of cancer cell lines by inducing cell cycle arrest and apoptosis. The mechanism often involves the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors in cancer cells.

CompoundCell LineIC₅₀ (µM)Mechanism of Action
This compoundMCF-718.76 ± 0.62Cytotoxicity via proteasome inhibition
Related Boronic AcidU2668.21Cell cycle arrest at G2/M phase

Antibacterial Activity

Boronic acids have been recognized for their antibacterial properties. They act as inhibitors of β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The specific interactions between boronic acids and these enzymes can lead to enhanced efficacy of existing antibiotics.

CompoundTarget BacteriaInhibition Constant (Ki)
This compoundClass C β-lactamases0.004 µM

Enzyme Inhibition

The compound also exhibits enzyme inhibitory activities against various targets such as acetylcholinesterase and butyrylcholinesterase. These activities suggest potential applications in treating neurodegenerative diseases.

EnzymeIC₅₀ (µM)
Acetylcholinesterase115.63 ± 1.16
Butyrylcholinesterase3.12 ± 0.04

Case Studies and Research Findings

  • Antioxidant Activity : A study evaluated the antioxidant potential of related boronic compounds using methods like ABTS and DPPH assays. The results indicated strong antioxidant activity comparable to standard antioxidants.
  • Cytotoxicity Assessment : In vitro studies on MCF-7 cell lines demonstrated that this compound has a significant cytotoxic effect while showing minimal toxicity towards healthy cells.
  • Histological Evaluation : Histopathological studies conducted on animal models treated with boronic acid derivatives showed no significant adverse effects on major organs, indicating a favorable safety profile.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(5,7-Dichloro-2,3-dihydrobenzofuran-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.